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Abstract

Chroman-8-carbaldehyde (CAS No: 327183-32-4) is a heterocyclic building block featuring a
chroman core functionalized with an aldehyde group.[1][2][3][4] This structure is a valuable
intermediate in organic synthesis, particularly for generating diverse molecular libraries for drug
discovery and materials science.[5][6] Accurate structural confirmation and purity assessment
are paramount for its application, necessitating a multi-technique spectroscopic approach. This
guide provides a comprehensive interpretation of the Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data for Chroman-8-carbaldehyde. It is designed
to serve as a technical resource for researchers, offering not just data, but the underlying
scientific rationale for each spectral assignment, grounded in established principles and
experimental evidence.

Molecular Structure and Properties

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in
Chroman-8-carbaldehyde are numbered as shown below. This numbering scheme will be
used consistently throughout the NMR and MS analyses.

e Molecular Formula: C10H1002[1][7]
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e Molecular Weight: 162.19 g/mol [1][7]
o Appearance: White to off-white solid[7]

Structure of Chroman-8-carbaldehyde with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling
patterns, a complete structural assignment can be made.

'H NMR Spectrum Interpretation

The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule.
The experimental data, acquired in CDCls at 400 MHz, shows distinct signals for the aldehydic,
aromatic, and aliphatic protons.[7]

Table 1: *H NMR Data for Chroman-8-carbaldehyde (400 MHz, CDCIs)

. . Coupling

Chemical Shift Lo . .
Multiplicity Integration Constant (J, Assignment

(5, ppm)

Hz)

10.41 Singlet (s) 1H - H9 (CHO)
Doublet of

7.64-7.63 1H J=8.1,15 H7
Doublets (dd)

7.25 Doublet (d) 1H J=5.13 H5

6.89 Triplet (t) 1H J=173 H6

4.30 Triplet (t) 2H J=51 H2

2.83 Triplet (1) 2H J=6.2 H4

| 2.09-2.03 | Multiplet (m) | 2H | - | H3 |
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Causality Behind Assignments:

e Aldehydic Proton (H9): The signal at 10.41 ppm is highly deshielded, a characteristic
chemical shift for an aldehyde proton directly attached to a carbonyl group. Its singlet
multiplicity confirms the absence of adjacent protons.[7]

e Aromatic Protons (H5, H6, H7):

o The proton at 7.64-7.63 ppm (H7) is the most downfield in the aromatic region. This is due
to the combined electron-withdrawing (deshielding) effects of the adjacent aldehyde group
and the ring oxygen. It appears as a doublet of doublets, indicating coupling to two non-
equivalent neighboring protons: ortho coupling to H6 (J = 8.1 Hz) and meta coupling to H5
(J=1.5Hz).[7]

o The proton at 6.89 ppm (H6) is shielded relative to H7 and H5 and appears as a triplet.
This pattern arises from coupling to two ortho protons, H5 and H7, with similar coupling
constants (J = 7.3 Hz).[7]

o The proton at 7.25 ppm (H5) is ortho to the aliphatic ring junction and appears as a
doublet.[7]

 Aliphatic Protons (H2, H3, H4):

o The signal at 4.30 ppm (H2) corresponds to the two protons on the carbon adjacent to the
ether oxygen (C2). The strong deshielding effect of the oxygen atom shifts this signal
significantly downfield. It appears as a triplet, indicating coupling to the two adjacent
protons on C3 (J =5.1 Hz).[7]

o The signal at 2.83 ppm (H4) is assigned to the benzylic protons on C4. These protons are
adjacent to the aromatic ring and appear as a triplet due to coupling with the two protons
on C3 (J =6.2 Hz).[7]

o The multiplet between 2.09-2.03 ppm (H3) represents the two protons on C3. These
protons are coupled to both the C2 and C4 protons, resulting in a more complex splitting
pattern (a pentet or multiplet).[7]

13C NMR Spectrum Interpretation
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While direct experimental data for Chroman-8-carbaldehyde is not widely published, a highly
reliable predicted spectrum can be generated based on established chemical shift ranges and
computational models.[8][9][10][11]

Table 2: Predicted 13C NMR Chemical Shifts for Chroman-8-carbaldehyde

Predicted Chemical Shift

© | Carbon Assignment Rationale
» PPM
Carbonyl carbons of
aromatic aldehydes
~192 C9 (CHO) typically appear in this
highly deshielded region.
[12]
Aromatic carbon attached to
~160 C8a
the ether oxygen (quaternary).
Aromatic CH carbon ortho to
~138 Cc7
the aldehyde group.
Aromatic quaternary carbon
~129 Cs8 _
bearing the aldehyde group.
Aromatic quaternary carbon at
~122 Cda o _
the ring junction.
~120 C5 Aromatic CH carbon.
~117 C6 Aromatic CH carbon.
Aliphatic carbon bonded to the
~65 C2
ether oxygen (O-CH2).
Aliphatic benzylic carbon (Ar-
~28 c4

CHz2).

~22 | C3 | Aliphatic CHz carbon situated between two other CHz groups. |

Infrared (IR) Spectroscopy Analysis
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IR spectroscopy is an invaluable technique for identifying the functional groups present in a
molecule. The spectrum of Chroman-8-carbaldehyde is dominated by absorptions from the
aldehyde, the aromatic ring, and the ether linkage.

Table 3: Key IR Absorption Bands for Chroman-8-carbaldehyde

Wavenumber . . . .
( 1 Intensity Vibration Type Functional Group
cm-
~3050 Medium-Weak C-H Stretch Aromatic C-H
~2950-2850 Medium C-H Stretch Aliphatic CH2
C-H Stretch (Fermi )
~2850 & ~2750 Weak but Sharp Aldehydic C-H
Doublet)
~1690 Strong, Sharp C=0 Stretch Conjugated Aldehyde
~1600 & ~1470 Medium-Strong C=C Stretch Aromatic Ring
~1250 Strong C-O Stretch Aryl-Alkyl Ether

| ~800-750 | Strong | C-H Bend (out-of-plane) | Substituted Aromatic |
Interpretation of Diagnostic Peaks:

e Carbonyl (C=0) Stretch: As an aromatic aldehyde, the carbonyl group is in conjugation with
the benzene ring. This conjugation lowers the vibrational frequency compared to a saturated
aldehyde. A strong, sharp absorption is expected around 1705-1685 cm~1.[13][14][15] This is
one of the most intense and easily identifiable peaks in the spectrum.

e Aldehydic C-H Stretch: The C-H bond of the aldehyde group presents a highly characteristic
feature: a pair of weak to medium absorptions, often referred to as a Fermi doublet,
appearing around 2850 cm~t and 2750 cm~1.[14][15][16] The presence of both peaks is a
definitive indicator of an aldehyde functional group and helps distinguish it from a ketone.[14]

o Ether C-O Stretch: The aryl-alkyl ether linkage (Ar-O-CHz) will produce a strong C-O
stretching band, typically in the 1270-1200 cm~1 region.[17]
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Final Structure Verified

Fig. 2: Spectroscopic Interpretation Workflow

Click to download full resolution via product page

A logical workflow for the comprehensive spectroscopic analysis of Chroman-8-carbaldehyde.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural insights
through the analysis of its fragmentation patterns under ionization. For Chroman-8-
carbaldehyde, Electron lonization (El) would be a common method.

Table 4: Predicted Key Fragments in the Mass Spectrum of Chroman-8-carbaldehyde
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m/z (mass-to-

Proposed lon Formula Notes
charge)
162 [M]*- [C10H1002]*- Molecular lon
Loss of the aldehydic
161 [M-H]* [C10H9O2]*

hydrogen radical.

Loss of the formyl

radical (-CHO), a
133 [M-CHOJ* [CaHo0]* common

fragmentation for

aldehydes.

Retro-Diels-Alder
RDA) type

134 [M-C2Ha4]* [CsHeO2]*- ( )y )
fragmentation of the

dihydropyran ring.

| 105 | [C7Hs0]* | [C7Hs0]* | Further fragmentation after initial losses. |
Proposed Fragmentation Pathway:

The fragmentation of chroman derivatives often involves characteristic losses related to both
the heterocyclic ring and its substituents.[18][19]

e Molecular lon Formation: Upon electron impact, a radical cation, the molecular ion [M]*-, is
formed at m/z = 162.

e Primary Fragmentations:

[¢]

Loss of H:: The labile aldehydic hydrogen can be lost to form a stable acylium ion at m/z =
161.

Loss of -CHO: Cleavage of the C-C bond between the aromatic ring and the aldehyde

[¢]

group results in the loss of a formyl radical, yielding a major fragment at m/z = 133.

Ring Cleavage: A retro-Diels-Alder (RDA) reaction is a characteristic fragmentation

[¢]

pathway for cyclic ethers. This would involve the cleavage of the dihydropyran ring,
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leading to the loss of ethene (C2Ha) and the formation of a radical cation at m/z = 134.

[M]*
m/z = 162

- C2H4 (RDA)

[M-C2Ha]*-
m/z = 134

Further fragmentation

Other Fragments
m/z = 105, etc.

Fig. 3: Proposed MS Fragmentation Pathway

[M-CHOJ*
m/z = 133

[M-H]*
m/z = 161

Click to download full resolution via product page
Key fragmentation steps for Chroman-8-carbaldehyde under electron ionization.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be followed. The
methodologies described below represent best practices for the analysis of a solid, non-volatile
organic compound like Chroman-8-carbaldehyde.

NMR Data Acquisition Protocol

o Sample Preparation: Accurately weigh approximately 5-10 mg of Chroman-8-carbaldehyde.

o Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCls) containing
0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

o Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

 Instrumentation: Place the NMR tube in the spectrometer's autosampler or insert it manually

into the magnet.
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Tuning and Shimming: Tune the probe for *H and *3C frequencies and perform automated or
manual shimming to optimize magnetic field homogeneity.

Acquisition:

o H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical
parameters include a 30-45° pulse angle, a 2-5 second relaxation delay, and 16-64 scans.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
A longer acquisition time with more scans (e.g., 1024 or more) is required due to the low
natural abundance of 13C.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired Free Induction Decay (FID). Calibrate the *H spectrum by setting the TMS peak to
0.00 ppm.

IR Data Acquisition Protocol (Attenuated Total
Reflectance - ATR)

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable
solvent (e.g., isopropanol) and acquire a background spectrum of the empty crystal. This is
crucial to subtract atmospheric (COz, H20) and crystal-related absorptions.

Sample Application: Place a small amount of the solid Chroman-8-carbaldehyde powder
directly onto the ATR crystal.

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good
contact between the sample and the crystal.

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a
resolution of 4 cm~1 over a range of 4000-400 cm™1.

Data Processing: The instrument software automatically performs the background
subtraction, providing the final transmittance or absorbance spectrum.
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Mass Spectrometry Data Acquisition Protocol (GC-MS
with El)

Sample Preparation: Prepare a dilute solution of Chroman-8-carbaldehyde (~100 pg/mL) in
a volatile organic solvent like ethyl acetate or dichloromethane.

GC Method:

o Injector: Set the injector temperature to 250°C.

o Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25
pum).

o Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at
10-20°C/min to a final temperature of 280°C and hold for 5 minutes.

o Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.

MS Method:

o lonization: Use Electron lonization (El) at 70 eV.

o Mass Range: Scan a mass range from m/z 40 to 400.

o Source Temperature: Set the ion source temperature to ~230°C.

Injection and Acquisition: Inject 1 pL of the sample solution. The GC will separate the
components before they enter the mass spectrometer for ionization and analysis.

Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum
corresponding to the peak for Chroman-8-carbaldehyde. Compare the spectrum against
libraries (e.g., NIST) and interpret the fragmentation pattern.

Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the structural

confirmation of Chroman-8-carbaldehyde. 1H NMR definitively establishes the proton

connectivity and environment. IR spectroscopy confirms the presence of the key aldehyde and
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ether functional groups through their characteristic vibrational frequencies. Mass spectrometry
verifies the molecular weight and provides corroborating structural evidence through
predictable fragmentation pathways. Together, these techniques offer a robust analytical
fingerprint, essential for ensuring the identity and quality of Chroman-8-carbaldehyde in
research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 19. 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative:
Synthesis, Characterization and Fragmentation Study in ESI-MS [pubs.sciepub.com]

 To cite this document: BenchChem. [Spectroscopic data interpretation for Chroman-8-
carbaldehyde (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593204#spectroscopic-data-interpretation-for-
chroman-8-carbaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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